molecular formula C7H2BrN3O4 B14511175 2-Bromo-4,6-dinitrobenzonitrile CAS No. 62827-44-5

2-Bromo-4,6-dinitrobenzonitrile

Cat. No.: B14511175
CAS No.: 62827-44-5
M. Wt: 272.01 g/mol
InChI Key: GYLDDTVGMZDDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-dinitrobenzonitrile is an organic compound with the molecular formula C7H2BrN3O4 It is a derivative of benzonitrile, substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dinitrobenzonitrile typically involves a multi-step process. One common method includes the nitration of bromobenzene followed by the introduction of a nitrile group. The nitration step involves treating bromobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 6 positions. The resulting product is then subjected to a cyanation reaction to introduce the nitrile group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dinitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of different products depending on the reaction conditions.

    Reduction: Reduction of the nitro groups can yield corresponding amines.

    Substitution: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives depending on the extent of oxidation.

    Reduction: Amino derivatives are the primary products.

    Substitution: The products depend on the nucleophile used, resulting in different substituted benzonitriles.

Scientific Research Applications

2-Bromo-4,6-dinitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dinitrobenzonitrile involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that may affect biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-dinitroaniline: Similar in structure but with an amino group instead of a nitrile group.

    2-Bromo-4,6-dinitrophenol: Contains a hydroxyl group instead of a nitrile group.

    2-Bromo-4,6-dinitrotoluene: Contains a methyl group instead of a nitrile group.

Properties

CAS No.

62827-44-5

Molecular Formula

C7H2BrN3O4

Molecular Weight

272.01 g/mol

IUPAC Name

2-bromo-4,6-dinitrobenzonitrile

InChI

InChI=1S/C7H2BrN3O4/c8-6-1-4(10(12)13)2-7(11(14)15)5(6)3-9/h1-2H

InChI Key

GYLDDTVGMZDDCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.